3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJNKAIKNCFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxypyrimidine Core: The phenoxypyrimidine core can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Chloro Group: The chloro group is introduced by chlorination of the phenoxypyrimidine intermediate using reagents like thionyl chloride or phosphorus oxychloride.
Formation of the Benzamide: The final step involves the coupling of the chloro-substituted phenoxypyrimidine with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the aromatic rings or the amide group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced aromatic or amide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that compounds similar to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide exhibit significant antifungal properties. A study focused on the design and synthesis of novel strobilurin derivatives containing pyrimidine moieties demonstrated that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that benzamide derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. The structural characteristics of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide may enhance its efficacy in targeting specific cancer cell lines .
Agricultural Applications
Pesticide Development
The compound's structural features make it suitable for development as a pesticide. Compounds with similar chemical frameworks have been synthesized and tested for their ability to act against agricultural pests and diseases. The incorporation of the pyrimidine moiety is particularly relevant as it can enhance the bioactivity of the resultant compounds against specific pathogens affecting crops .
Structural Analysis and Insights
Crystal Structure Studies
The crystal structure of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide has been analyzed using X-ray diffraction techniques. These studies reveal important information about the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns that stabilize the structure. Understanding these interactions is crucial for predicting the compound's behavior in biological systems .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide | Antifungal | |
| Similar Benzamide Derivative | Anticancer | |
| Pyrimidine Derivative | Pesticide |
Case Studies
- Antifungal Efficacy Study : A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the benzamide structure significantly enhanced antifungal activity against Candida species. The results indicated that 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide could be a lead compound for further development in antifungal therapies .
- Cancer Cell Apoptosis Induction : In vitro studies have shown that benzamide derivatives can trigger apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. The unique structure of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide suggests it may have a similar or enhanced effect compared to existing treatments .
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenoxypyrimidinyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The benzamide structure may also contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with two structurally related compounds from the literature: 3-chloro-N-(dialkylcarbamothioyl)benzamide and its nickel(II) complex (C₂₄H₂₈Cl₂N₄NiO₂S₂) .
2.2 Crystallographic and Physical Properties
- Analysis: The nickel complex’s crystal structure was resolved using X-ray diffraction (SHELX programs ), highlighting robust intermolecular interactions (e.g., hydrogen bonds, π-stacking). Mercury software could further compare packing motifs if data for the pyrimidine derivative were available. The pyrimidine compound’s phenoxy group may enhance π-π stacking compared to the nickel complex’s aliphatic carbamothioyl substituents.
2.3 Spectroscopic Characterization
- FT-IR/NMR: The nickel complex exhibits ν(C=S) at ~750 cm⁻¹ (FT-IR), absent in the pyrimidine derivative, which would instead show pyrimidine ring vibrations (~1600 cm⁻¹) . ¹H NMR of the pyrimidine compound would display signals for methyl (δ ~2.5 ppm) and phenoxy protons (δ ~6.8–7.5 ppm), distinct from the nickel complex’s ethyl and thioamide resonances .
Functional Implications
- Coordination Chemistry: The nickel complex’s ability to bind metals via S/O contrasts with the pyrimidine derivative’s untested but plausible N/O donor sites. This difference may influence catalytic or bioactive properties.
Biological Activity
3-Chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific molecular structure, which includes:
- A chloro substituent at the 3-position of the benzamide.
- A pyrimidine ring substituted with a phenoxy group at the 4-position and dimethyl groups at the 6-position.
Antitumor Activity
Research indicates that derivatives of benzamides, including 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide, exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinase Activity : Some studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is crucial for tumor growth in certain cancers. For example, compounds similar to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide have been tested for their ability to inhibit cell proliferation driven by RET mutations .
- Mechanism of Action : The mechanism often involves the disruption of signaling pathways essential for cancer cell survival. This is achieved by binding to specific targets within the cells, leading to apoptosis in cancerous cells .
Antiviral Activity
Recent investigations into the antiviral properties of benzamide derivatives have revealed their effectiveness against viral infections such as hepatitis B virus (HBV). The compounds promote the formation of empty capsids through specific interactions with HBV core proteins, thereby inhibiting viral assembly .
Case Study 1: Antitumor Efficacy
A study involving a series of benzamide derivatives demonstrated that compounds structurally related to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide exhibited significant antitumor effects in vivo. Mice treated with these compounds showed reduced tumor sizes compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Mechanism
In a focused study on antiviral agents, researchers found that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels in infected cells. This was attributed to their ability to bind selectively to viral proteins, thereby inhibiting necessary viral processes .
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antitumor | 3-Chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide | 0.5 | RET Kinase |
| Antiviral | Benzamide Derivative A | 1.2 | HBV Core Protein |
| Antiviral | Benzamide Derivative B | 0.8 | HBV Nucleocapsid Assembly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
